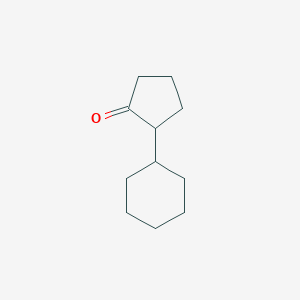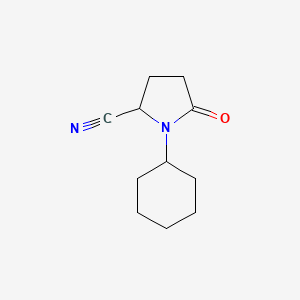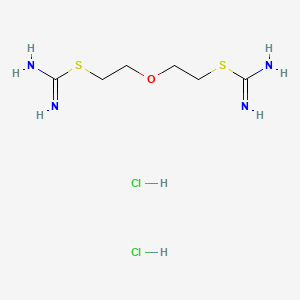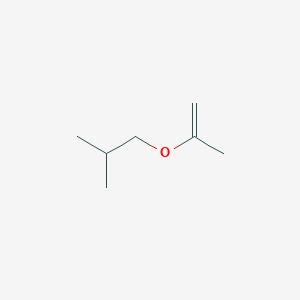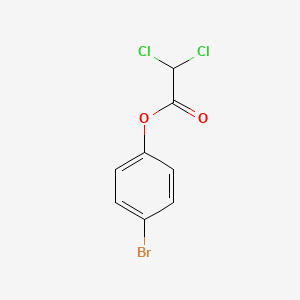
Dibutoxy-ethenoxy-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxy-ethenoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, oxygen, and carbon atoms in its structure. This compound is part of the broader class of phosphines, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy-ethenoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its efficiency and the ability to produce high yields of the desired phosphine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures the consistent quality and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy-ethenoxy-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane are used to convert phosphine oxides back to phosphines.
Substitution: Various organometallic reagents, such as Grignard reagents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Dibutoxy-ethenoxy-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism by which dibutoxy-ethenoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Phosphine oxides: These are oxidized derivatives of phosphines and are used as intermediates in various chemical reactions.
Phosphine sulfides: These compounds are similar to phosphine oxides but contain sulfur instead of oxygen.
Diphosphine ligands: These ligands contain two phosphine groups and are used in coordination chemistry.
Uniqueness
Dibutoxy-ethenoxy-phosphane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable complexes with transition metals makes it valuable in catalysis and other applications.
Properties
CAS No. |
40651-72-7 |
|---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
dibutyl ethenyl phosphite |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11-6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
InChI Key |
KHLZDFFUDWGHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(OCCCC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


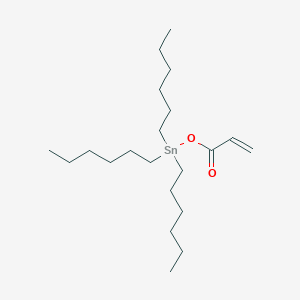
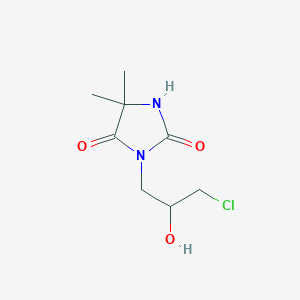
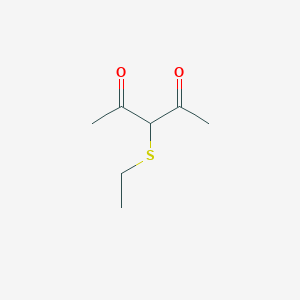
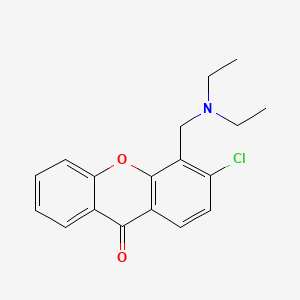
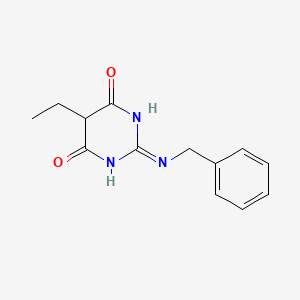
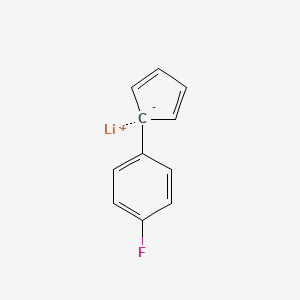
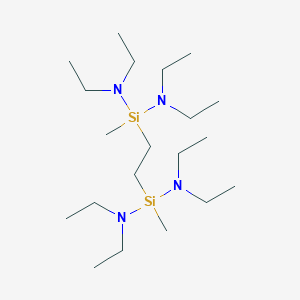
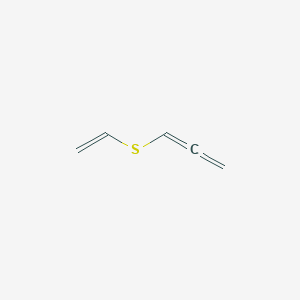
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
